1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid hydrochloride
Description
1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid hydrochloride (CAS: 40117-95-1) is a piperidine derivative featuring a benzyl group at position 1, a carboxymethyl group at position 4, and an additional carboxylic acid substituent at position 4, forming a hydrochloride salt. Its molecular weight is 313.78 g/mol, and it is reported with a purity of 98% .
Properties
IUPAC Name |
1-benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4.ClH/c17-13(18)10-15(14(19)20)6-8-16(9-7-15)11-12-4-2-1-3-5-12;/h1-5H,6-11H2,(H,17,18)(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNLPXODZBKBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC(=O)O)C(=O)O)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid hydrochloride, also known as a derivative of piperidine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that allow it to interact with various biological targets, leading to diverse pharmacological effects.
Basic Information
| Property | Details |
|---|---|
| CAS Number | 40117-95-1 |
| Molecular Formula | C₁₅H₂₀ClNO₄ |
| Molecular Weight | 313.78 g/mol |
| IUPAC Name | This compound |
Structure
The structure of this compound includes a piperidine ring substituted with both carboxymethyl and benzyl groups, which are crucial for its biological activity.
This compound is believed to exert its biological effects through multiple mechanisms, primarily involving receptor binding and modulation of enzymatic activity. The compound can interact with various receptors, influencing signaling pathways that are critical in conditions such as inflammation and pain.
Pharmacological Effects
- Analgesic Activity : Similar compounds in the piperidine class have shown significant analgesic properties. Research indicates that derivatives can exhibit high affinity for μ-opioid receptors, which are pivotal in pain modulation .
- Anti-inflammatory Effects : The compound may also modulate inflammatory responses, potentially through the sphingosine 1-phosphate (S1P) receptor pathway, which is crucial in immune response regulation .
- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy. The exact mechanism remains under investigation but may involve apoptosis induction or cell cycle arrest .
Toxicity Profile
The toxicity profile of this compound indicates potential hazards:
- Harmful if swallowed (H302)
- Causes skin irritation (H315)
- Causes serious eye irritation (H319)
These properties necessitate careful handling in laboratory settings.
In Vitro Studies
A study evaluating the binding affinity of various piperidine derivatives found that this compound exhibited significant binding to μ-opioid receptors, with an IC₅₀ value comparable to established analgesics .
In Vivo Evaluations
In vivo studies using animal models have demonstrated that administration of this compound can lead to reduced pain responses in models of acute and chronic pain, supporting its potential as an analgesic agent .
Comparative Analysis with Other Compounds
| Compound Name | IC₅₀ (μM) | Receptor Target | Observed Effect |
|---|---|---|---|
| This compound | ~10 | μ-opioid receptor | Analgesic effect |
| Fentanyl | ~0.0003 | μ-opioid receptor | Strong analgesic effect |
| Morphine | ~0.003 | μ-opioid receptor | Analgesic effect |
This table illustrates the comparative potency of this compound against other known analgesics.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity:
Research indicates that derivatives of piperidine compounds, such as 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid hydrochloride, exhibit potential antidepressant properties. The compound's ability to interact with neurotransmitter systems suggests it could be developed into a therapeutic agent for mood disorders.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperidine derivatives and evaluated their effects on serotonin reuptake inhibition. The findings demonstrated that certain derivatives showed significant antidepressant-like effects in animal models, indicating the potential for further development of similar compounds, including this compound .
Synthesis of Bioactive Compounds
Intermediate in Synthesis:
This compound serves as an important intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmacological agents.
Data Table: Synthesis Pathways
Neuropharmacology
Potential Neuroprotective Effects:
Emerging studies suggest that piperidine derivatives may possess neuroprotective properties. The compound's ability to modulate neuroinflammatory pathways could make it a candidate for treating neurodegenerative diseases.
Case Study:
A recent investigation into the neuroprotective effects of piperidine derivatives highlighted their capacity to reduce oxidative stress and inflammation in neuronal cells. This study points towards the potential use of this compound in developing therapies for conditions like Alzheimer's disease .
Comparison with Similar Compounds
Key Observations :
- Polarity : The dual carboxylic acid groups in the target compound (313.78 g/mol) increase hydrophilicity compared to ester- or halogen-substituted analogs (e.g., 330.85 g/mol bromo derivative) .
- Salt Forms : Most compounds are hydrochloride salts, improving aqueous solubility for pharmaceutical formulations .
- Functional Group Impact : Substituents like bromine (lipophilic) or thiophene (electron-rich) modulate bioactivity and binding interactions .
Preparation Methods
Alkylation of 4-Piperidone
The synthesis of 1-benzyl-4-piperidone (CAS 3612-20-2) serves as the critical first step. A high-yield method involves the alkylation of 4-piperidone hydrochloride with benzyl bromide under basic conditions.
Procedure :
- Reagents : 4-Piperidone monohydrate hydrochloride (14.56 mmol), anhydrous K₂CO₃ (50.64 mmol), benzyl bromide (16.82 mmol), DMF (25 mL).
- Conditions : Stir at 20°C for 0.5 h, then heat to 65°C for 14 h.
- Workup : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and crystallize with 2% methanol in chloroform.
- Yield : 89.28%.
Key Advantages :
- Scalable to multi-kilogram batches.
- Minimal byproducts due to selective N-benzylation.
Functionalization at the 4-Position: Introducing Carboxymethyl and Carboxylic Acid Groups
Cyanohydrin Formation and Hydrolysis
A patent by CN102442937B describes a method for introducing carboxylic acid groups via cyanohydrin intermediates, adaptable for the target compound.
Modified Procedure :
- Reagents : 1-Benzyl-4-piperidone, ethyl cyanoacetate (as a carboxymethyl precursor), KCN, glacial acetic acid.
- Conditions :
- Add ethyl cyanoacetate to 1-benzyl-4-piperidone at 0–15°C under basic catalysis (K₂CO₃).
- Reflux to form the cyanohydrin adduct.
- Hydrolyze with 70–90% H₂SO₄ at 20–50°C for 72 h.
- Outcome : Simultaneous hydrolysis of nitrile and ester groups yields 4-(carboxymethyl)-4-carboxylic acid piperidine.
Challenges :
Oxidative Methods Using TEMPO Catalysis
The TEMPO/NaIO₄/NaBr system, effective for oxidizing alcohols to aldehydes, can be repurposed for carboxyl group formation.
Adapted Protocol :
- Reagents : 1-Benzyl-4-(hydroxymethyl)piperidine, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), NaIO₄, NaBr.
- Conditions :
- Oxidize in CH₂Cl₂ at 20–25°C for 12 h.
- Quench with Na₂S₂O₃, isolate via extraction, and dry.
- Yield : Up to 96% for analogous aldehydes.
Mechanistic Insight :
TEMPO mediates selective oxidation, avoiding over-oxidation to CO₂H groups. Subsequent hydrolysis of the aldehyde to carboxylic acid may require additional steps (e.g., Pinnick oxidation).
Hydrochloride Salt Formation
Acid-Base Titration
The free diacid is converted to its hydrochloride salt using concentrated HCl.
Procedure :
- Reagents : 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid, HCl (conc.).
- Conditions :
- Dissolve the diacid in ethanol, add HCl dropwise at 0–5°C.
- Precipitate the hydrochloride salt by cooling to –20°C.
- Purity : >99% (HPLC) achievable via recrystallization from EtOH/H₂O.
Comparative Analysis of Synthetic Routes
*Hypothetical route based on analogous chemistry.
Industrial Preference :
The TEMPO-mediated route is favored for its high yield and compatibility with dichloromethane, a low-cost solvent.
Challenges and Optimization Strategies
Stereochemical Control
Byproduct Formation in Hydrolysis
- Issue : Over-hydrolysis to dicarboxylic acids.
- Mitigation : Stepwise hydrolysis using NaOH (for ester) followed by H₂SO₄ (for nitrile).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
